molecular formula C17H14Cl2FN3S B4870525 3-(3,4-dichlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole

3-(3,4-dichlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B4870525
M. Wt: 382.3 g/mol
InChI Key: DRKIELKHJMLEBY-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a substitution reaction using 3,4-dichlorobenzyl chloride.

    Addition of the Ethyl Group: The ethyl group is added through an alkylation reaction using ethyl iodide or ethyl bromide.

    Attachment of the Fluorobenzylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other nucleophiles under appropriate solvent conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(3,4-dichlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulation of Receptors: Interacting with receptors and altering their signaling pathways.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dichlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and fluorobenzylsulfanyl groups contribute to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-4-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3S/c1-2-23-16(11-7-8-13(18)14(19)9-11)21-22-17(23)24-10-12-5-3-4-6-15(12)20/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKIELKHJMLEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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